Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thien-2-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thien-2-ylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of the thien-2-ylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO5S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
diethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5S2/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
HDUZFQLJCUEMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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